molecular formula C10H15BrClN B6197036 4-bromo-2-tert-butylaniline hydrochloride CAS No. 1146769-00-7

4-bromo-2-tert-butylaniline hydrochloride

Cat. No.: B6197036
CAS No.: 1146769-00-7
M. Wt: 264.59 g/mol
InChI Key: ICWPANBBDAIMDV-UHFFFAOYSA-N
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Description

4-Bromo-2-tert-butylaniline hydrochloride is an organic compound with the molecular formula C10H14BrN·HCl. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a bromine atom and a tert-butyl group. This compound is often used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-tert-butylaniline hydrochloride typically involves the bromination of 2-tert-butylaniline. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-tert-butylaniline hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce nitroanilines .

Scientific Research Applications

4-Bromo-2-tert-butylaniline hydrochloride is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-2-tert-butylaniline hydrochloride involves its interaction with various molecular targets. The bromine and tert-butyl groups influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-tert-butylphenylamine
  • 4-Bromo-2-tert-butylbenzenamine
  • 2-tert-Butyl-4-bromobenzenamine

Uniqueness

4-Bromo-2-tert-butylaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .

Properties

CAS No.

1146769-00-7

Molecular Formula

C10H15BrClN

Molecular Weight

264.59 g/mol

IUPAC Name

4-bromo-2-tert-butylaniline;hydrochloride

InChI

InChI=1S/C10H14BrN.ClH/c1-10(2,3)8-6-7(11)4-5-9(8)12;/h4-6H,12H2,1-3H3;1H

InChI Key

ICWPANBBDAIMDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Br)N.Cl

Purity

95

Origin of Product

United States

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